(3-Amino-2-hydroxyphenyl)(morpholino)methanone
CAS No.: 66952-81-6
Cat. No.: VC2047156
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66952-81-6 |
|---|---|
| Molecular Formula | C11H14N2O3 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | (3-amino-2-hydroxyphenyl)-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C11H14N2O3/c12-9-3-1-2-8(10(9)14)11(15)13-4-6-16-7-5-13/h1-3,14H,4-7,12H2 |
| Standard InChI Key | ODRMNMSTKLOZNT-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)C2=C(C(=CC=C2)N)O |
| Canonical SMILES | C1COCCN1C(=O)C2=C(C(=CC=C2)N)O |
Introduction
Chemical Structure and Functional Group Analysis
Structural Features
(3-Amino-2-hydroxyphenyl)(morpholino)methanone possesses a complex structure with multiple functional groups that contribute to its chemical behavior and potential biological activities. The molecule consists of two primary components: a 3-amino-2-hydroxyphenyl group and a morpholino group, connected via a methanone (carbonyl) bridge.
The key structural elements include:
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A phenyl ring substituted with amino (NH₂) and hydroxyl (OH) groups at positions 3 and 2, respectively
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A morpholino heterocycle (a six-membered ring containing an oxygen atom and a nitrogen atom)
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A methanone (C=O) moiety connecting these two components
These structural features create a molecule with multiple hydrogen bond donors and acceptors, contributing to its potential for interaction with biological macromolecules.
Functional Group Characteristics
The presence of multiple functional groups in (3-Amino-2-hydroxyphenyl)(morpholino)methanone confers several notable chemical characteristics:
The unique combination of these functional groups contributes to the compound's potential biological activities and chemical reactivity patterns.
Synthesis Approaches
Related Synthetic Methods
The synthesis of structurally similar compound (3-Aminophenyl)(morpholino)methanone provides valuable insights into potential synthetic routes. As documented in the Asian Journal of Chemistry (2016), this related compound can be synthesized from benzotrichloride as a precursor through a four-step process :
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Nitration of benzotrichloride to obtain meta-nitrobenzoic acid
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Chlorination with thionyl chloride to produce meta-nitrobenzoyl chloride
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Condensation with morpholine
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Reduction of the nitro group to an amino group using iron and HCl
This approach could potentially be adapted for the synthesis of (3-Amino-2-hydroxyphenyl)(morpholino)methanone by incorporating additional steps for introducing the hydroxyl group at the appropriate position .
Alternative Synthetic Pathways
Alternative synthetic pathways might involve:
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Starting from appropriately substituted 2-hydroxybenzaldehyde derivatives
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Oxidation to the corresponding carboxylic acid
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Activation and coupling with morpholine
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Introduction of the amino group through nitration and reduction
Comparative Analysis with Structural Analogues
Related Morpholino Derivatives
Several compounds share structural similarities with (3-Amino-2-hydroxyphenyl)(morpholino)methanone. These structural analogues provide insights into potential properties and applications of the compound under investigation.
The comparison with these structural analogues suggests that (3-Amino-2-hydroxyphenyl)(morpholino)methanone might possess unique properties due to the specific arrangement of its functional groups, particularly the ortho relationship between the hydroxyl and amino substituents on the phenyl ring .
Current Research Status and Future Directions
Research Gaps and Opportunities
Despite its interesting structural features, direct research on (3-Amino-2-hydroxyphenyl)(morpholino)methanone appears somewhat limited in the available literature. This presents several research opportunities:
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Comprehensive characterization of physical and chemical properties
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Development and optimization of synthetic routes
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Investigation of biological activities and potential therapeutic applications
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Exploration of structure-activity relationships through systematic modification
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Evaluation of potential applications in medicinal chemistry and drug development
These research gaps highlight the need for further investigation into this compound, particularly given the demonstrated utility of related morpholino derivatives in various applications .
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